Perindopril

Beschreibung

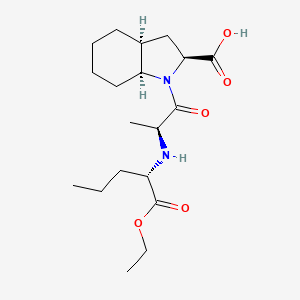

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023440 | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.22e+00 g/L | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82834-16-0, 107133-36-8 | |

| Record name | Perindopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82834-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Perindopril on Endothelial Function

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the intricate molecular mechanisms through which perindopril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, exerts its beneficial effects on endothelial function. It provides a detailed overview of the signaling pathways, a summary of key quantitative data from clinical and preclinical studies, and a description of the experimental protocols used to derive these insights.

Introduction: The Endothelium and this compound's Role

The vascular endothelium is a critical regulator of vascular homeostasis, maintaining a delicate balance between vasodilation and vasoconstriction, inflammation and its resolution, and coagulation and fibrinolysis.[1][2] Endothelial dysfunction is a hallmark of cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), a pro-inflammatory state, and a prothrombotic environment.[1][2] this compound, by inhibiting the angiotensin-converting enzyme (ACE), plays a pivotal role in restoring endothelial function.[3][4][5] Its mechanism extends beyond blood pressure reduction, involving direct effects on the vascular wall that mitigate the progression of atherosclerosis and reduce cardiovascular events.[3][5][6][7] This guide will delve into the core molecular interactions and pathways modulated by this compound.

Core Mechanism: The Dual Action on RAS and KKS

This compound's primary mechanism of action is the inhibition of ACE, also known as kininase II. This inhibition has a dual consequence: it decreases the production of the potent vasoconstrictor Angiotensin II (Ang II) from the Renin-Angiotensin System (RAS) and simultaneously prevents the degradation of the vasodilator Bradykinin (BK) in the Kallikrein-Kinin System (KKS).[1][8] This dual action shifts the balance towards vasodilation, anti-inflammation, and anti-thrombosis, thereby improving endothelial function.

Detailed Signaling Pathways

Attenuation of Angiotensin II-Mediated Endothelial Dysfunction

Angiotensin II is a key mediator of endothelial dysfunction, primarily through its interaction with the Angiotensin II Type 1 (AT1) receptor on endothelial cells.[1][9] This interaction triggers a cascade of detrimental effects, including increased production of reactive oxygen species (ROS) via NADPH oxidase, which scavenges NO to form peroxynitrite, thereby reducing NO bioavailability.[1] Ang II also promotes inflammation by upregulating adhesion molecules and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] By reducing Ang II levels, this compound mitigates these harmful downstream effects.

Potentiation of Bradykinin-Mediated Endothelial Protection

By preventing the degradation of bradykinin, this compound enhances its local concentration at the endothelium.[1][10] Bradykinin exerts its protective effects by binding to constitutively expressed B2 receptors and inducible B1 receptors on endothelial cells.[1][11][12] Activation of the B2 receptor is a key pathway for stimulating endothelial Nitric Oxide Synthase (eNOS) to produce NO.[1] This process involves G-protein coupling and downstream signaling cascades that lead to eNOS phosphorylation and activation. The resulting NO production promotes vasodilation, inhibits platelet aggregation, and reduces leukocyte adhesion. This compound has been shown to upregulate both eNOS and inducible NOS (iNOS) expression.[9][13]

Quantitative Data Presentation

The effects of this compound on endothelial function have been quantified in several key studies, most notably substudies of the EUROPA (EUropean trial on Reduction Of cardiac events with this compound in stable coronary Artery disease) trial, such as PERTINENT and PERFECT.

Table 1: Effects of this compound on Cellular and Plasma Markers (PERTINENT Study)

Data from a 1-year treatment period in patients with stable coronary artery disease.[3][4]

| Parameter | This compound Group Change | Placebo Group Change | P-Value |

| Cellular Markers | |||

| eNOS Protein Expression | +19% | No significant change | <0.05 |

| eNOS Activity | +27% | No significant change | <0.05 |

| Endothelial Apoptosis Rate | -31% | No significant change | <0.05 |

| Plasma Markers | |||

| Angiotensin II | Significant Reduction | No significant change | <0.05 |

| Bradykinin | Significant Increase | No significant change | <0.05 |

| Nitrite/Nitrate (NOx) | Significant Increase | No significant change | <0.05 |

| TNF-α | Significant Reduction | No significant change | <0.05 |

| von Willebrand Factor (vWf) | Significant Decrease | No significant change | <0.001 |

Table 2: Effects of this compound on Vascular Function (PERFECT Study)

Data from a 3-year, double-blind, placebo-controlled trial in patients with stable coronary artery disease.[10][14]

| Parameter | This compound Group | Placebo Group | P-Value (Difference) |

| Flow-Mediated Dilation (FMD) | |||

| Baseline FMD (%) | 2.6% | 2.8% | NS |

| FMD at 36 Months (%) | 3.3% | 3.0% | 0.23 |

| Change in FMD (%) | +0.7% | +0.2% | 0.23 |

| Rate of Change in FMD per 6 months | +0.14% (p=0.02) | +0.02% (p=0.74) | 0.07 |

Table 3: Effects of this compound on Vascular Tissue Composition

Data from patients with ischemic heart disease treated with this compound (4 mg/d) for up to 5 weeks.[9][13]

| Parameter | This compound Group Change vs. Control | P-Value |

| Plasma ACE Activity | -70% | <0.01 |

| Vascular Endothelial ACE | -35% | <0.01 |

| Vascular Adventitial ACE | -35% | <0.01 |

| Vascular Smooth Muscle AT1 Receptor Binding | +80% | <0.01 |

| eNOS Expression | Increased | Not quantified |

| iNOS Expression | Increased | Not quantified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on endothelial function.

Ex Vivo Endothelial Cell Culture Model (PERTINENT Protocol)

This protocol was designed to assess the direct effects of circulating factors in patients' blood on endothelial cell function.[3][4]

Objective: To determine the effect of serum from this compound-treated vs. placebo-treated patients on eNOS expression/activity and apoptosis in cultured endothelial cells.

Methodology:

-

Patient Cohort: Blood was drawn from patients with stable coronary artery disease enrolled in the EUROPA trial, who had been treated with either this compound (8 mg/day) or a placebo for one year. Blood from healthy subjects served as a control.[3]

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions (37°C, 5% CO2).

-

Serum Treatment: HUVECs were incubated for a specified period with culture medium supplemented with 20% serum from the different patient groups (this compound, Placebo, Healthy Control).

-

eNOS Analysis:

-

Expression: After incubation, cells were lysed, and total protein was extracted. eNOS protein levels were determined by Western blotting using a specific anti-eNOS antibody.

-

Activity: eNOS activity was assessed by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.

-

-

Apoptosis Assay: The rate of apoptosis was quantified using a DNA fragmentation assay (e.g., TUNEL staining or cell death detection ELISA) which measures the hallmark cleavage of DNA that occurs during apoptosis.

Flow-Mediated Dilation (FMD) of the Brachial Artery (PERFECT Protocol)

FMD is a non-invasive ultrasound technique to assess endothelium-dependent vasodilation, a direct measure of endothelial function.[10][15]

Objective: To measure the change in brachial artery diameter in response to an increase in blood flow (shear stress), which stimulates endothelial NO release.

Methodology:

-

Patient Preparation: The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room. The right arm is positioned comfortably for imaging.

-

Baseline Imaging: A high-resolution ultrasound transducer (≥7.5 MHz) is used to obtain a clear longitudinal image of the brachial artery, 5-10 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded.

-

Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes. This occludes arterial flow and induces distal ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated. This causes a sudden, high-flow state (reactive hyperemia) through the brachial artery.

-

Diameter Measurement: The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation. The peak diameter is identified.

-

Calculation: FMD is calculated as the percentage change from the baseline diameter to the peak diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

References

- 1. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ACE inhibition with this compound and endothelial function. Results of a substudy of the EUROPA study: PERTINENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACE inhibition in hypertension: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on cardiovascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Survival Benefit May Be Enhanced by Effect on Endothelium [medscape.com]

- 8. What is the mechanism of this compound Erbumine? [synapse.patsnap.com]

- 9. ahajournals.org [ahajournals.org]

- 10. ACE Inhibition and Endothelial Function: Main Findings of PERFECT, a Sub-Study of the EUROPA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential regulation of inducible and endothelial nitric oxide synthase by kinin B1 and B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. PERFECT: this compound improves endothelial function, may explain EUROPA results | European Society of Hypertension [eshonline.org]

- 15. This compound-Function of the Endothelium in Coronary Artery Disease Trial: the PERFECT study--sub study of EUROPA: rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]

Perindopril's Role in Modulating the Renin-Angiotensin System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindopril, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, plays a pivotal role in the management of cardiovascular diseases through its comprehensive modulation of the renin-angiotensin system (RAS). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects. It details the drug's interaction with ACE, leading to a cascade of physiological changes including the reduction of angiotensin II and aldosterone, and the potentiation of bradykinin. This document summarizes key quantitative data from clinical and preclinical studies in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for assessing the pharmacodynamic effects of this compound and presents visual representations of the core signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a thorough understanding of this compound's pharmacology and its impact on the renin-angiotensin system.

Introduction: The Renin-Angiotensin System and the Advent of ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys in response to reduced renal blood flow or low sodium levels.[2][3] Renin cleaves angiotensinogen, a liver-derived protein, to form the inactive decapeptide angiotensin I.[2][4] Angiotensin-converting enzyme (ACE), primarily located in the pulmonary vasculature, then converts angiotensin I into the potent octapeptide, angiotensin II.[1][4]

Angiotensin II exerts its physiological effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptor.[5] Activation of the AT1 receptor leads to a series of events that collectively increase blood pressure, including:

-

Vasoconstriction: Direct contraction of vascular smooth muscle.[2][4]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[2][4]

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve endings.[4]

-

Cellular Growth and Proliferation: Promotion of vascular and cardiac hypertrophy.[6][7]

Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease. The development of ACE inhibitors, such as this compound, represented a major breakthrough in cardiovascular medicine by providing a targeted approach to downregulate this critical system.

This compound: Mechanism of Action

This compound is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, perindoprilat.[8][9] Perindoprilat is a potent and competitive inhibitor of ACE.[8] By binding to the active site of ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II.[2][4] This inhibition leads to a significant reduction in circulating and tissue levels of angiotensin II.[6][10]

The therapeutic consequences of this ACE inhibition are multifaceted:

-

Reduced Angiotensin II Levels: The primary effect is a decrease in the vasoconstrictor and aldosterone-stimulating actions of angiotensin II, leading to vasodilation and reduced sodium and water retention.[2][4]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[6][11] By inhibiting ACE, this compound increases the local concentration of bradykinin, which contributes to its antihypertensive effect through the stimulation of nitric oxide and prostacyclin release.[11][12]

-

Reduced Aldosterone Secretion: The decrease in angiotensin II levels leads to a subsequent reduction in aldosterone secretion from the adrenal cortex, promoting natriuresis and diuresis.[4][6]

-

Inhibition of Tissue ACE: this compound exhibits a high affinity for tissue-bound ACE, leading to prolonged inhibition within local tissues such as the vasculature, heart, and kidneys.[7][13][14] This sustained local action is believed to contribute significantly to its long-term cardiovascular protective effects.[7]

Signaling Pathways Modulated by this compound

The therapeutic efficacy of this compound stems from its ability to modulate key signaling pathways within the RAS.

This compound's inhibition of angiotensin II production prevents the activation of the AT1 receptor, thereby attenuating its downstream signaling cascades.

References

- 1. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. portlandpress.com [portlandpress.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. idpublications.org [idpublications.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive mass spectrometric determination of kinin-kallikrein system peptides in light of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Angiotensin-converting enzyme inhibitory assay [protocols.io]

Molecular Docking of Perindoprilat with Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular docking of perindoprilat, the active metabolite of perindopril, with its target, the Angiotensin-Converting Enzyme (ACE). This document outlines detailed experimental protocols, presents quantitative binding data, and visualizes key molecular interactions and workflows, serving as a valuable resource for professionals in drug discovery and development.

Introduction to this compound and ACE

This compound is a prodrug that is metabolized in the liver to its active form, perindoprilat.[1] Perindoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS).[1] By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1] Understanding the molecular interactions between perindoprilat and ACE is crucial for the rational design of new and improved ACE inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Quantitative Binding Data

The binding affinity of perindoprilat to ACE has been determined through various experimental and computational methods. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Method | Reference |

| Association Constant (Ka) | 2.8 x 10⁹ M⁻¹ | Equilibrium Dialysis | [2] |

| Inhibition Constant (Ki) | 0.36 nM | Calculated from Ka | [2] |

| Binding Free Energy (ΔG) | -12.8 kcal/mol | Calculated from Ki | [2] |

| IC50 | Nanomolar Range | In vitro ACE inhibitory potency assay | [3] |

Note: The Inhibition Constant (Ki) and Binding Free Energy (ΔG) were calculated from the reported Association Constant (Ka) using the formulas Ki = 1/Ka and ΔG = -RT * ln(Ki), where R is the gas constant and T is the temperature in Kelvin.

Experimental Protocol: Molecular Docking of Perindoprilat with ACE using AutoDock Vina

This section provides a detailed, step-by-step protocol for performing a molecular docking study of perindoprilat with ACE using the widely used software, AutoDock Vina.

Software and Resource Requirements

-

Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

-

AutoDock Vina: The docking program.

-

Protein Data Bank (PDB): Source for the crystal structure of the ACE-perindoprilat complex (PDB ID: 2X94).[4]

-

PubChem or similar database: Source for the 3D structure of perindoprilat.

Step-by-Step Protocol

-

Protein Preparation:

-

Download the crystal structure of the Angiotensin-Converting Enzyme in complex with perindoprilat (PDB ID: 2X94) from the PDB.[4]

-

Open the PDB file in MGL-Tools.

-

Remove water molecules and any co-crystallized ligands other than perindoprilat.

-

Add polar hydrogens to the protein.

-

Add Kollman charges to the protein.

-

Save the prepared protein in the PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of perindoprilat from a database like PubChem.

-

Open the ligand file in MGL-Tools.

-

Detect the root and define the number of rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Load the prepared protein (PDBQT file) into MGL-Tools.

-

Open the "Grid Box" option.

-

Center the grid box on the active site of ACE, which can be identified from the position of the co-crystallized perindoprilat in the original PDB file.

-

Adjust the dimensions of the grid box to encompass the entire binding site. A box size of approximately 25 x 25 x 25 Å is a good starting point.

-

Save the grid parameters to a configuration file (e.g., conf.txt).

-

-

Running the Docking Simulation:

-

Open a terminal or command prompt.

-

Navigate to the directory containing the prepared protein and ligand PDBQT files and the configuration file.

-

Execute the AutoDock Vina command, specifying the receptor, ligand, and configuration file. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log log.txt

-

-

Analysis of Results:

-

The output file (results.pdbqt) will contain the docked poses of perindoprilat, ranked by their binding affinity (in kcal/mol).

-

The log file (log.txt) will contain the binding affinity values for each pose.

-

Visualize the docked poses in a molecular visualization software (e.g., PyMOL, Chimera) by loading the protein PDBQT and the results PDBQT file.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the best-ranked pose of perindoprilat and the amino acid residues of the ACE active site.

-

Molecular Interactions of Perindoprilat with the ACE Active Site

The crystal structure of the ACE-perindoprilat complex (PDB ID: 2X94) reveals the key interactions responsible for the potent inhibition of the enzyme.[4]

Key Interacting Residues

The following table details the amino acid residues in the ACE active site that form significant interactions with perindoprilat.

| Interacting ACE Residue | Type of Interaction |

| His353 | Coordination with Zinc ion |

| Glu384 | Hydrogen Bond |

| His387 | Coordination with Zinc ion |

| His513 | Coordination with Zinc ion |

| Tyr523 | Hydrogen Bond |

| Ala354 | van der Waals |

| Gln281 | Hydrogen Bond |

| Lys511 | Hydrogen Bond |

| Tyr520 | Hydrogen Bond |

| Phe512 | Hydrophobic |

| Val518 | Hydrophobic |

Visualization of Interactions and Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway, the experimental workflow for molecular docking, and the key molecular interactions.

Conclusion

This technical guide has provided a detailed protocol for the molecular docking of perindoprilat with ACE, supported by quantitative binding data and visualizations of the key interactions and workflows. The high binding affinity of perindoprilat is attributed to a combination of coordination with the active site zinc ion, extensive hydrogen bonding, and favorable hydrophobic interactions. This comprehensive understanding is invaluable for the structure-based design of novel ACE inhibitors with improved efficacy and safety profiles. The methodologies and data presented herein serve as a foundational resource for researchers and scientists in the field of cardiovascular drug discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Specific and high affinity binding of perindoprilat, but not of this compound to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and ACE inhibitory activity of the stereoisomers of this compound (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

The Pharmacodynamics of Perindopril in Spontaneously Hypertensive Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, in spontaneously hypertensive rats (SHR), a widely utilized model of human essential hypertension. This document details the antihypertensive effects, impact on the renin-angiotensin-aldosterone system (RAAS), and influence on cardiovascular remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacodynamic Effects of this compound in SHR

This compound exerts its primary therapeutic effects by inhibiting the angiotensin-converting enzyme, leading to a cascade of physiological responses that collectively lower blood pressure and induce favorable cardiovascular remodeling.

Antihypertensive Efficacy

Chronic administration of this compound to spontaneously hypertensive rats results in a dose-dependent and sustained reduction in systolic blood pressure.[1][2] Studies have demonstrated that this effect is evident during treatment and can persist even after cessation of the drug, suggesting a long-term beneficial impact on blood pressure regulation.[1][2]

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg/day) | Treatment Duration | SBP (mmHg) at end of treatment (Mean ± SEM) | Reference |

| Control (Untreated SHR) | - | 10 weeks | Not explicitly stated, but hypertensive | [1] |

| This compound | 1 | 10 weeks | Significant dose-dependent lowering | [1] |

| This compound | 2 | 10 weeks | Significant dose-dependent lowering | [1] |

| This compound | 4 | 10 weeks | Significant dose-dependent lowering | [1] |

| Control (Untreated SHR) | - | 24 weeks | ~200 | [3] |

| This compound | 0.4 | 24 weeks | ~160 | [3] |

| This compound | 0.8 | 24 weeks | ~140 (similar to WKY) | [3] |

| This compound | 1.5 | 24 weeks | < 140 (below WKY) | [3] |

Note: Wistar-Kyoto (WKY) rats are the normotensive control strain for SHR.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's mechanism of action is centered on the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[4][5] This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced aldosterone secretion.[5][6] Furthermore, this compound potentiates the effects of bradykinin, a vasodilator, by preventing its degradation by ACE.[5]

Table 2: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity

| Tissue | Dose (mg/kg) | Time Post-administration | ACE Inhibition | Reference |

| Plasma | 1, 4, or 8 | 1 hour | >90% | [7] |

| Plasma | 1, 4, or 8 | 24 hours | No inhibition | [7] |

| Kidney | 1, 4, or 8 | Similar to plasma | Similar to plasma | [7] |

| Lung | 1, 4, or 8 | 4-8 hours (maximum) | Lesser degree than plasma | [7] |

| Lung | 1, 4, or 8 | 48 hours | Inhibition persisted | [7] |

| Aorta | 1, 4, or 8 | 4-8 hours (maximum) | Lesser degree than plasma | [7] |

| Aorta | 1, 4, or 8 | 48 hours | Inhibition persisted | [7] |

The prolonged inhibition of tissue ACE, particularly in the vasculature and kidneys, is believed to contribute significantly to the sustained antihypertensive effect of this compound, which can outlast the inhibition of plasma ACE.[8][9]

Cardiovascular Remodeling

Hypertension induces pathological changes in the heart and blood vessels, including cardiac hypertrophy and vascular thickening. This compound has been shown to mitigate these structural alterations in SHR.

Long-term treatment with this compound prevents the development of left ventricular hypertrophy in SHR, a key indicator of cardiac remodeling in response to pressure overload.[5][10] This effect is, at least in part, independent of its blood pressure-lowering effect, suggesting a direct action of angiotensin II on cardiac growth.[6][11]

Table 3: Effect of this compound on Cardiac Hypertrophy in SHR

| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Left Ventricle + Septum / Body Weight Ratio (mg/g) (Mean ± SEM) | Reference |

| Control SHR | - | 4 weeks | 3.36 ± 0.08 | [5] |

| This compound (low dose) | 0.1 | 4 weeks | 2.89 ± 0.09 | [5] |

| This compound (high dose) | 1 | 4 weeks | 2.85 ± 0.02 | [5] |

| WKY (normotensive) | - | 4 weeks | 2.80 ± 0.11 | [5] |

| Norepinephrine-infused SHR | - | 8 weeks | 2.34 ± 0.04 | [6] |

| Angiotensin II-infused SHR | - | 8 weeks | 3.72 ± 0.25 | [6] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the pharmacodynamics of this compound in SHR.

Animal Model and Drug Administration

-

Animal Model: Male spontaneously hypertensive rats (SHR) are the primary model, with age-matched Wistar-Kyoto (WKY) rats used as normotensive controls.

-

Drug Administration: this compound is typically dissolved in distilled water and administered daily via oral gavage to ensure accurate dosing.[1] Dosages in the literature range from 0.1 to 8 mg/kg/day.[5][7]

Blood Pressure Measurement

-

Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats.[1][2][12][13]

-

Procedure:

-

The rat is placed in a restrainer.

-

A cuff is placed around the base of the tail, and a pulse sensor (e.g., a piezo-electric transducer) is placed distal to the cuff.[1][13]

-

The cuff is inflated to a pressure that occludes blood flow in the caudal artery.

-

The cuff is then slowly deflated, and the pressure at which the pulse reappears is recorded as the systolic blood pressure.[13]

-

To ensure accuracy, the rats are often pre-warmed to promote vasodilation in the tail.[1]

-

Assessment of Cardiac Hypertrophy

-

Method: Gravimetric analysis of the heart is the primary method for assessing cardiac hypertrophy.

-

Procedure:

-

At the end of the treatment period, rats are euthanized.

-

The hearts are excised, and the atria and large vessels are trimmed away.

-

The right ventricular free wall is separated from the left ventricle and septum.

-

The individual chambers are weighed, and the left ventricular weight is often normalized to body weight to provide a left ventricular mass index (LVMI).[14]

-

-

Histological Analysis:

-

Heart tissue is fixed in formalin, embedded in paraffin, and sectioned.[14][15]

-

Sections are stained with hematoxylin and eosin (H&E) to visualize cardiomyocyte size and morphology.[16][17]

-

Picrosirius red staining can be used to assess collagen deposition and fibrosis.[18]

-

Cardiomyocyte cross-sectional area is measured using microscopy and image analysis software to quantify the degree of hypertrophy.[15]

-

Measurement of ACE Activity

-

Method: Radioimmunoassay (RIA) is a sensitive method used to quantify ACE activity in plasma and tissue homogenates.[1]

-

Principle: The assay measures the rate of conversion of a radiolabeled substrate (e.g., 14C-Hippurate-L-Histidyl-L-Leucine) to its product by ACE.[19]

-

General Procedure:

-

Plasma or tissue homogenate is incubated with the radiolabeled substrate.

-

The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate.

-

The amount of radioactivity in the product is measured using a scintillation counter, which is proportional to the ACE activity in the sample.[8]

-

For measuring the concentration of ACE inhibitors like perindoprilat, a competitive RIA can be used where the inhibitor in the sample competes with a radiolabeled form of the drug for binding to a specific antibody.[11]

-

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and a typical experimental workflow.

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental Workflow

Caption: General experimental workflow for studying this compound in SHR.

References

- 1. portlandpress.com [portlandpress.com]

- 2. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats (1997) | Robert E Widdop | 44 Citations [scispace.com]

- 5. Cardiac growth during high and low dose this compound treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on cardiovascular hypertrophy of the SHR: respective roles of reduced blood pressure and reduced angiotensin II levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on angiotensin converting enzyme in tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibl-international.com [ibl-international.com]

- 9. Effects of this compound on tissue angiotensin-converting enzyme activity demonstrated by quantitative in vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on left ventricular hypertrophy, coronary blood flow, and mechanical properties of cardiac muscle in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A radioimmunoassay for the angiotensin converting enzyme inhibitor ramipril and its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kentscientific.com [kentscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. Changes in cardiac structure and function in a modified rat model of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spontaneous Cardiac Hypertrophy in a Crl:CD(SD) Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - A rat model of cardiac hypertrophy assessed by histopathology. - Public Library of Science - Figshare [plos.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A radioassay for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cardioprotective Effects of Perindopril

Abstract

This compound, a long-acting, lipophilic angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant cardioprotective effects beyond its primary antihypertensive action.[1][2] Its mechanism revolves around the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the Bradykinin-Nitric Oxide pathway, leading to a cascade of beneficial cardiovascular outcomes.[3][4][5][6] This technical guide provides a comprehensive overview of the core mechanisms, experimental evidence, and detailed protocols relevant to the investigation of this compound's cardioprotective properties. It summarizes key quantitative data from seminal clinical trials, details experimental methodologies for preclinical assessment, and visualizes the critical signaling pathways and workflows involved.

Core Mechanisms of Cardioprotection

This compound's cardioprotective effects are primarily attributed to its potent and sustained inhibition of the ACE. This dual action favorably shifts the balance between the vasoconstrictive/pro-fibrotic RAAS and the vasodilatory/protective Bradykinin-Nitric Oxide system.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's active metabolite, perindoprilat, competitively inhibits ACE, the enzyme that converts angiotensin I (ATI) to angiotensin II (ATII).[7] ATII is a powerful vasoconstrictor and a key mediator of pathological cardiac remodeling.[8] By reducing ATII levels, this compound mitigates its detrimental effects, including vasoconstriction, aldosterone secretion, sympathetic nervous system activation, and the promotion of cardiac hypertrophy and fibrosis.[4][9] This inhibition leads to reduced cardiac workload and helps prevent or reverse adverse remodeling of the heart muscle.

Potentiation of the Bradykinin-Nitric Oxide Pathway

ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[10] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation.[1][6] Increased bradykinin levels stimulate B2 receptors on endothelial cells, which enhances the production of nitric oxide (NO) and other vasodilatory substances.[5][11][12] This improved endothelial function contributes to vasodilation, reduces platelet aggregation, and has anti-inflammatory effects, all of which are crucial for cardioprotection.[11] The correlation between bradykinin and endothelial nitric oxide synthase (eNOS) activity highlights this pathway's importance in this compound's mechanism.[1]

Evidence of Cardioprotective Effects from Clinical Trials

Large-scale clinical trials have substantiated the cardioprotective benefits of this compound across a wide range of patient populations.

Reduction of Cardiac Remodeling

The PREAMI (this compound and Remodelling in Elderly with Acute Myocardial Infarction) study was a landmark trial demonstrating this compound's ability to prevent adverse left ventricular (LV) remodeling in elderly post-myocardial infarction (MI) patients, even those with preserved LV function.[13][14]

Table 1: Key Outcomes of the PREAMI Study

| Endpoint | This compound (8 mg/day) (n=631) | Placebo (n=621) | Absolute Risk Reduction | P-value |

|---|---|---|---|---|

| Primary Composite Endpoint ¹ | 35% | 57% | 22% | <0.001[13] |

| LV Remodeling² | 28% | 51% | 23% | <0.001[13] |

| Mean Increase in LVEDV | 0.7 mL | 4.0 mL | 3.3 mL | <0.001[13] |

| Hospitalization for Heart Failure | 4% | 5% | 1% | NS[13] |

| All-Cause Mortality | 6% | 6% | 0% | NS[13] |

¹ Composite of death, hospitalization for heart failure, or LV remodeling. ² Defined as a ≥8% increase in LV end-diastolic volume (LVEDV).

Reduction of Major Cardiovascular Events

The EUROPA (European Trial on Reduction of Cardiac Events with this compound in Stable Coronary Artery Disease) study provided definitive evidence of this compound's efficacy in reducing cardiovascular events in patients with stable coronary artery disease (CAD) without clinical heart failure.[1]

Table 2: Key Outcomes of the EUROPA Study

| Endpoint | This compound (8 mg/day) | Placebo | Relative Risk Reduction (RRR) | P-value |

|---|---|---|---|---|

| Primary Composite Endpoint ¹ | 8.0% | 10.0% | 20% | 0.0003[1] |

| Cardiovascular Mortality | 3.5% | 4.1% | 14% | 0.107 |

| Non-fatal Myocardial Infarction | 4.8% | 6.2% | 24% | <0.001 |

| Resuscitated Cardiac Arrest | 0.1% | 0.2% | - | - |

¹ Composite of cardiovascular mortality, non-fatal MI, or resuscitated cardiac arrest.

A meta-analysis of clinical trials further supports that this compound significantly reduces the risk of myocardial infarction and mortality compared to other ACE inhibitors combined.[15]

Detailed Experimental Protocols

Investigating the cardioprotective effects of this compound in a preclinical setting involves standardized models of cardiac injury and robust analytical techniques.

Protocol for Induction of Myocardial Infarction (Rat Model)

This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery in rats, a widely used model to study post-MI cardiac remodeling.[16][17][18]

Methodology:

-

Animal Preparation: Adult male rats (250–300 g) are anesthetized (e.g., Zoletil® + xylazine, 50 and 3 mg/kg respectively, or a combination of medetomidine, midazolam, and butorphanol).[16][17]

-

Ventilation: The rat is connected to a small animal ventilator via an oropharyngeal cannula or endotracheal tube to maintain respiration.[16]

-

Surgical Procedure:

-

Confirmation of Infarction: Successful ligation is confirmed by the immediate appearance of blanching and cyanosis in the anterior wall of the left ventricle.[17] An electrocardiogram (ECG) is monitored for a significant elevation in the ST segment.[16]

-

Closure and Recovery: The chest is closed in layers, and the animal is allowed to recover. Post-operative analgesia is administered as required. Sham-operated animals undergo the same procedure without LAD ligation.

Protocol for Echocardiographic Assessment of Cardiac Function (Mouse Model)

Echocardiography is a non-invasive gold standard for serially evaluating cardiac structure and function in preclinical models.[19][20][21]

Methodology:

-

Animal Preparation: Mice are lightly anesthetized (e.g., with 1-2% isoflurane) to minimize cardiodepressive effects. Body temperature, heart rate, and respiration are monitored.

-

Image Acquisition:

-

A high-frequency ultrasound system with a linear-array transducer (e.g., 30-40 MHz) is used.[19]

-

The chest is shaved, and ultrasound gel is applied.

-

Parasternal Long-Axis (PSLAX) View: Standard B-mode and M-mode images are acquired to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thicknesses.[21]

-

Parasternal Short-Axis (SAX) View: Images are taken at the level of the papillary muscles for M-mode measurements.

-

-

Data Analysis:

-

Fractional Shortening (FS): Calculated from M-mode dimensions as: FS% = [(LVIDd - LVIDs) / LVIDd] * 100.[20]

-

Ejection Fraction (EF): Can be estimated from M-mode or calculated more accurately using the bi-plane Simpson method, which involves tracing the endocardial border in both PSLAX and SAX views to determine end-diastolic and end-systolic volumes.[19][22] This method is particularly advantageous for the remodeled, asymmetrical ventricle post-MI.[22]

-

LV Mass: Calculated using standard formulas based on wall thickness and chamber dimensions.[20]

-

Protocol for Histological Analysis of Cardiac Fibrosis

Histological staining is essential for quantifying the extent of fibrosis, a key component of adverse cardiac remodeling.

Methodology:

-

Tissue Preparation: At the study endpoint, hearts are arrested, excised, and fixed in 10% neutral buffered formalin. They are then dehydrated and embedded in paraffin.

-

Sectioning: 5 µm thick sections are cut from the paraffin blocks.

-

Staining: Picrosirius Red staining is a widely used and highly specific method for visualizing collagen fibers.[23]

-

Deparaffinize and rehydrate sections.

-

Stain in Picrosirius Red solution for 60 minutes.

-

Wash in acidified water.

-

Dehydrate and mount with a coverslip.

-

-

Image Analysis:

-

Stained sections are digitized using a slide scanner or microscope.

-

The fibrotic area (stained red) is quantified as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ). This can distinguish between replacement fibrosis (scar tissue post-MI) and interstitial/perivascular fibrosis.[24][25]

-

Protocol for Measurement of Oxidative Stress Markers

Oxidative stress is a key pathological feature in many cardiovascular diseases.[26] Its measurement in cardiac tissue provides insight into disease mechanisms and therapeutic effects.

Methodology:

-

Tissue Homogenization: A portion of the harvested cardiac tissue is snap-frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized in an appropriate buffer on ice.

-

Biomarker Quantification:

-

Lipid Peroxidation: Measured via levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).[27][28] The assay involves the reaction of MDA with thiobarbituric acid to form a colored product, which is measured spectrophotometrically.

-

Total Antioxidant Capacity (TAC): Assesses the overall antioxidant status of the tissue. Various commercial kits are available based on colorimetric or fluorometric methods.[28]

-

Superoxide Production: Can be measured using techniques like dihydroethidium (DHE) fluorescence microtopography on cryosections or HPLC-based quantification of 2-hydroxyethidium.[29]

-

Enzyme Activity: The activity of key antioxidant enzymes (e.g., superoxide dismutase, catalase) and pro-oxidant enzymes (e.g., NADPH oxidase, xanthine oxidase) can be determined using specific activity assays.[27]

-

Summary of Cardioprotective Mechanisms

The diverse actions of this compound converge to produce a robust cardioprotective profile. By simultaneously reducing the harmful effects of Angiotensin II and amplifying the beneficial effects of Bradykinin and Nitric Oxide, this compound effectively targets multiple facets of cardiovascular disease pathology.

Conclusion

This compound exerts significant cardioprotective effects that are well-documented in both preclinical models and large-scale human trials. Its primary mechanism, the inhibition of ACE, results in a favorable modulation of the RAAS and bradykinin-nitric oxide systems. This leads to clinically meaningful outcomes, including the attenuation of adverse cardiac remodeling, improvement in endothelial function, and a reduction in major cardiovascular events and mortality. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of cardioprotective therapies targeting these pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Arginine? [synapse.patsnap.com]

- 5. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Erbumine? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound vs ARB in Hypertension and Coronary Artery Disease [medscape.com]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound versus angiotensin II receptor blockade in hypertension and coronary artery disease: implications of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of angiotensin-converting enzyme inhibition with this compound on left ventricular remodeling and clinical outcome: results of the randomized this compound and Remodeling in Elderly with Acute Myocardial Infarction (PREAMI) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound: do randomised, controlled trials support an ACE inhibitor class effect? A meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Induction of a chronic myocardial infarction in the laboratory animal - experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Echocardiographic Analysis of Cardiac Function after Infarction in Mice: Validation of Single-Plane Long-Axis View Measurements and the Bi-Plane Simpson Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Oxidative Stress-Related Biomarkers in Essential Hypertension and Ischemia-Reperfusion Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

Perindopril's Influence on Mitochondrial Respiration and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of perindopril, an angiotensin-converting enzyme (ACE) inhibitor, on mitochondrial respiration and biogenesis. The content is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular mechanisms underpinning this compound's mitochondrial effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows.

Core Effects of this compound on Mitochondrial Function

This compound has been shown to exert beneficial effects on mitochondrial function, particularly in the context of cardiovascular stress. These effects are primarily mediated through the mitigation of oxidative stress and the enhancement of mitochondrial biogenesis. In a rat model of isoproterenol-induced cardiomyopathy, this compound treatment has been demonstrated to improve cardiac function by preserving mitochondrial integrity and function[1][2].

Attenuation of Oxidative Stress

This compound administration has been associated with a significant reduction in reactive oxygen species (ROS) production and an increase in the activity of antioxidant enzymes. This reduction in oxidative stress helps to protect mitochondria from damage and preserve their function[1][2].

Enhancement of Mitochondrial Biogenesis

A key mechanism of this compound's mitochondrial action is the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis[1][2]. This compound treatment has been shown to increase the expression of PGC-1α and its downstream targets, including Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), leading to the synthesis of new mitochondria[1]. This is also associated with an increase in the expression of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in mitochondrial homeostasis[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a rat model of isoproterenol-induced cardiomyopathy[1].

Table 1: Effect of this compound on Myocardial Oxidative Stress Markers

| Marker | Control Group | Isoproterenol (ISO) Group | ISO + this compound Group |

| ROS Level (Fluorescence Intensity) | 100 ± 5.8 | 250 ± 12.5 | 150 ± 8.7 |

| Mn-SOD Activity (U/mg protein) | 120 ± 7.5 | 60 ± 4.2 | 95 ± 6.3 |

| GSH-Px Activity (U/mg protein) | 85 ± 5.1 | 40 ± 3.5 | 70 ± 4.8 |

| MDA Level (nmol/mg protein) | 2.5 ± 0.3 | 6.8 ± 0.5 | 3.5 ± 0.4 |

Table 2: Effect of this compound on Myocardial Mitochondrial Respiratory Chain Complex Activity

| Mitochondrial Complex | Control Group (nmol/min/mg protein) | Isoproterenol (ISO) Group (nmol/min/mg protein) | ISO + this compound Group (nmol/min/mg protein) |

| Complex I | 250 ± 15.2 | 120 ± 9.8 | 200 ± 12.6 |

| Complex II | 300 ± 18.5 | 150 ± 11.3 | 240 ± 14.9 |

| Complex III | 450 ± 22.1 | 220 ± 15.7 | 380 ± 19.8 |

| Complex IV | 600 ± 30.4 | 280 ± 18.9 | 510 ± 25.3 |

Table 3: Effect of this compound on Myocardial ATP Content and Mitochondrial Biogenesis Markers

| Parameter | Control Group | Isoproterenol (ISO) Group | ISO + this compound Group |

| ATP Content (nmol/mg protein) | 35 ± 2.8 | 15 ± 1.9 | 28 ± 2.2 |

| PGC-1α mRNA (relative expression) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.8 ± 0.09 |

| SIRT3 mRNA (relative expression) | 1.0 ± 0.12 | 0.5 ± 0.06 | 0.9 ± 0.1 |

| NRF1 mRNA (relative expression) | 1.0 ± 0.09 | 0.6 ± 0.07 | 0.95 ± 0.08 |

| TFAM mRNA (relative expression) | 1.0 ± 0.11 | 0.55 ± 0.06 | 0.85 ± 0.07 |

| PGC-1α Protein (relative expression) | 1.0 ± 0.1 | 0.3 ± 0.04 | 0.75 ± 0.08 |

| SIRT3 Protein (relative expression) | 1.0 ± 0.13 | 0.45 ± 0.05 | 0.8 ± 0.09 |

| NRF1 Protein (relative expression) | 1.0 ± 0.08 | 0.5 ± 0.06 | 0.85 ± 0.07 |

| TFAM Protein (relative expression) | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.7 ± 0.06 |

Signaling Pathways

The beneficial effects of this compound on mitochondria are orchestrated by a complex signaling network. The primary mechanism involves the inhibition of the renin-angiotensin system (RAS) and the potentiation of the bradykinin pathway.

Caption: Signaling pathway of this compound's effect on mitochondria.

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of this compound on mitochondrial respiration and biogenesis.

Measurement of Mitochondrial Respiratory Chain Complex Activity

This protocol outlines the general steps for measuring the activity of mitochondrial respiratory chain complexes I-IV using commercially available assay kits.

Caption: Workflow for mitochondrial respiratory complex activity measurement.

Detailed Steps:

-

Mitochondrial Isolation: Myocardial tissue is homogenized in an ice-cold isolation buffer. The homogenate is then subjected to differential centrifugation to pellet the mitochondria.

-

Protein Quantification: The protein concentration of the isolated mitochondrial suspension is determined using a standard method like the Bradford assay.

-

Enzymatic Assays: The activities of complexes I, II, III, and IV are measured spectrophotometrically using specific substrates and inhibitors according to the manufacturer's instructions of the respective assay kits.

-

Complex I (NADH:ubiquinone oxidoreductase): Activity is determined by following the decrease in absorbance due to the oxidation of NADH at 340 nm.

-

Complex II (Succinate dehydrogenase): Activity is measured by following the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.

-

Complex III (Ubiquinol-cytochrome c reductase): Activity is determined by measuring the reduction of cytochrome c at 550 nm.

-

Complex IV (Cytochrome c oxidase): Activity is measured by following the oxidation of reduced cytochrome c at 550 nm.

-

-

Calculation: The specific activity of each complex is calculated and expressed as nmol/min/mg of mitochondrial protein.

Assessment of Mitochondrial Biogenesis

Mitochondrial biogenesis can be assessed by quantifying the expression of key regulatory proteins and by determining the mitochondrial DNA (mtDNA) copy number.

Caption: Western blotting workflow for mitochondrial biogenesis markers.

Detailed Steps:

-

Protein Extraction: Total protein is extracted from myocardial tissue using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a suitable method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PGC-1α, NRF1, TFAM, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression of the target proteins is normalized to the loading control.

Caption: Workflow for mtDNA copy number quantification.

Detailed Steps:

-

DNA Extraction: Total DNA is isolated from myocardial tissue using a commercial DNA extraction kit.

-

qPCR: The relative mtDNA copy number is determined by quantitative real-time PCR (qPCR). The qPCR reaction is performed using primers specific for a mitochondrial-encoded gene (e.g., NADH dehydrogenase 1, ND1) and a nuclear-encoded gene (e.g., beta-2-microglobulin, B2M).

-

Data Analysis: The threshold cycle (Ct) values for both the mitochondrial and nuclear genes are determined. The relative mtDNA copy number is calculated using the 2-ΔΔCt method, where ΔCt is the difference between the Ct values of the nuclear and mitochondrial genes.

Conclusion

This compound demonstrates significant potential in preserving and enhancing mitochondrial function, particularly under conditions of cardiac stress. Its dual action of mitigating oxidative stress and promoting mitochondrial biogenesis through the PGC-1α pathway highlights a crucial mechanism for its cardioprotective effects. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and leverage the mitochondrial effects of this compound and other ACE inhibitors.

References

An In-depth Technical Guide on the Interaction of Perindopril with Bradykinin B1 and B2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the angiotensin-converting enzyme (ACE) inhibitor, Perindopril, and the bradykinin B1 and B2 receptors. This compound's therapeutic efficacy, particularly in cardiovascular medicine, is intrinsically linked to its modulation of the kinin-kallikrein system, a pathway of significant interest in drug development. This document details the signaling cascades, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these complex interactions.

Core Mechanism: ACE Inhibition and Bradykinin Potentiation

This compound is a pro-drug, rapidly metabolized to its active form, perindoprilat.[1] The primary mechanism of action of perindoprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE), also known as kininase II.[1][2] This enzyme plays a pivotal role in two major physiological systems:

-

The Renin-Angiotensin-Aldosterone System (RAAS): ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2]

-

The Kinin-Kallikrein System: ACE is a primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide, into inactive fragments.[1][2]

By inhibiting ACE, this compound decreases the production of angiotensin II while simultaneously preventing the breakdown of bradykinin.[3][4] This dual action leads to reduced vasoconstriction and an accumulation of bradykinin, which then exerts its effects through its specific receptors.[1][5] Among ACE inhibitors, this compound has demonstrated a high selectivity for the bradykinin binding site of ACE, suggesting a pronounced effect on bradykinin levels.[6]

Bradykinin Receptors: B1 and B2

The physiological effects of elevated bradykinin levels are mediated by two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[7][8]

-

Bradykinin B2 Receptor (B2R): This receptor is constitutively and widely expressed in healthy tissues.[6][7] It binds bradykinin with high affinity and is responsible for the majority of the acute physiological and pathological effects of kinins, including vasodilation and increased vascular permeability.[9][10]

-

Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically expressed at very low levels in healthy tissues but is significantly upregulated in response to tissue injury, chronic inflammation, or stress.[6][7] Its primary endogenous ligand is des-Arg⁹-bradykinin, a metabolite of bradykinin.[11]

This compound's Interaction with the Bradykinin B2 Receptor

This compound's interaction with the B2R is primarily indirect , resulting from the increased local concentrations of bradykinin due to ACE inhibition. The elevated bradykinin levels lead to sustained activation of the constitutively expressed B2 receptors on endothelial cells.[6][12]

B2 Receptor Signaling Pathway

Activation of the B2R by bradykinin initiates a well-characterized signaling cascade:

-

G Protein Coupling: The B2R couples to Gαq and Gαi proteins.[7][13]

-

PLC Activation: Gαq activation stimulates phospholipase C (PLC).[9]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+).[7][9]

-

eNOS Activation: The increase in intracellular Ca²+ activates endothelial nitric oxide synthase (eNOS).[6]

-

Vasodilator Production: eNOS activation leads to the production of nitric oxide (NO) and prostaglandins, which are potent vasodilators.[6][9] This pathway is central to the blood pressure-lowering effects of this compound.[14]

This compound's Interaction with the Bradykinin B1 Receptor

The interaction with the B1R is more complex, involving both indirect and potentially direct mechanisms that contribute to the long-term therapeutic benefits of ACE inhibitors.

-

Indirect Activation: The increased concentration of bradykinin (a B2R agonist) provides more substrate for carboxypeptidases, which convert it to des-Arg⁹-bradykinin, the specific agonist for the B1R.[15]

-

Direct Allosteric Agonism: Research indicates that ACE inhibitors can act as direct allosteric agonists of the B1R.[15] They are proposed to bind to a zinc-binding site on the second extracellular loop of the B1R, distinct from the orthosteric site for des-Arg-kinin ligands, leading to receptor activation.[15]

-

Upregulation: Chronic treatment with ACE inhibitors has been shown to induce the expression and functional activity of B1 receptors in vascular and renal tissues.[16]

B1 Receptor Signaling Pathway

Activation of the B1R, particularly in inflammatory states, leads to a distinct signaling cascade:

-

G Protein Coupling: B1R is coupled to G proteins, leading to an increase in intracellular Ca²⁺ via the IP3 receptor pathway.[11][17]

-

iNOS Induction: A key feature of B1R signaling is the induction and activation of inducible nitric oxide synthase (iNOS).[15]

-

Prolonged NO Production: Unlike the rapid burst of NO from eNOS via B2R activation, iNOS activation results in a prolonged, high-output production of NO.[15] This sustained NO release is implicated in both protective and inflammatory responses.

-

Complement Activation: B1R signaling on endothelial cells can also trigger the activation of the complement system, which may contribute to vascular inflammation.[11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound Erbumine? [synapse.patsnap.com]

- 4. Specific properties and effect of this compound in controlling the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Bradykinin and cardiovascular protection. Role of this compound, an inhibitor of angiotensin conversion enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 8. remedypublications.com [remedypublications.com]

- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of bradykinin receptor antagonism on ACE inhibitor-associated angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Angiotensin I-converting enzyme inhibitors are allosteric enhancers of kinin B1 and B2 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Perindopril in Human Plasma

Introduction

Perindopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in plasma using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is suitable for researchers, scientists, and drug development professionals requiring a precise and reproducible analytical procedure.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound in plasma.

Materials and Reagents

-

This compound Erbumine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Ethyl acetate (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Preparation of Solutions

-

Phosphate Buffer (pH 2.6): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of ultrapure water.[2] Adjust the pH to 2.6 with orthophosphoric acid.[2]

-

Mobile Phase: Prepare a mixture of the phosphate buffer (pH 2.6) and acetonitrile in a 65:35 v/v ratio.[3] Degas the mobile phase by sonication before use.[1]

-

Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound Erbumine and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 20 to 100 µg/mL.[1][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 500 µL of human plasma into a centrifuge tube.

-

Add a known amount of internal standard (if used).

-

Add 2 mL of ethyl acetate as the extraction solvent.[4]

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds to dissolve the residue.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Alternative Sample Preparation: Protein Precipitation (PPT)

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 800 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and inject it into the HPLC system.